molecular formula C15H15NO5 B599906 5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester, (4R,8R)-rel- CAS No. 144373-56-8

5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester, (4R,8R)-rel-

Cat. No.: B599906
CAS No.: 144373-56-8
M. Wt: 289.287
InChI Key: ZIIFEFCXGIQLOL-XHDPSFHLSA-N
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Description

5-Oxa-2-azaspiro[35]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester, (4R,8R)-rel- is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of a spirocyclic oxetane with a suitable amine, followed by esterification with phenylMethyl ester. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Triethylamine, pyridine

    Solvents: Dichloromethane, tetrahydrofuran

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition or activation of enzymatic functions, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester stands out due to its specific ester functional group, which can influence its reactivity and binding properties. This uniqueness makes it a valuable compound for specialized applications in medicinal chemistry and material science .

Properties

IUPAC Name

benzyl (4R,8R)-3,6-dioxo-5-oxa-2-azaspiro[3.5]nonane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5/c17-12-6-11(7-15(21-12)9-16-14(15)19)13(18)20-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,19)/t11-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIFEFCXGIQLOL-XHDPSFHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2(CNC2=O)OC1=O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C[C@]2(CNC2=O)OC1=O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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